![molecular formula C7H9ClO2 B13455454 3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)bicyclo[111]pentane-1-carboxylic acid is a compound with a unique bicyclic structure It is characterized by a three-membered ring fused to a four-membered ring, which imparts significant strain and reactivity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[1.1.1]pentane-1-carboxylic acid.
Chloromethylation: The carboxylic acid is subjected to chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. This step introduces the chloromethyl group at the desired position on the bicyclic ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The strained bicyclic structure makes it reactive towards addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its reactive chloromethyl group.
Biology: The compound can be modified to create biologically active molecules for studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its reactivity due to the strained bicyclic structure. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets or be used in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a chloromethyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, providing different reactivity and applications.
Uniqueness
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile building block for creating novel molecules.
Eigenschaften
Molekularformel |
C7H9ClO2 |
|---|---|
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9ClO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10) |
InChI-Schlüssel |
JZQHEGGQZQXYBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)C(=O)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)

![2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B13455389.png)
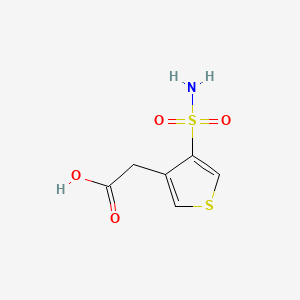
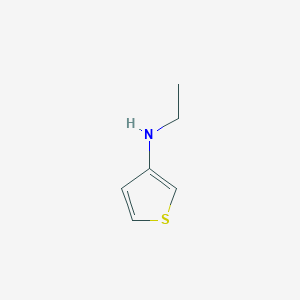
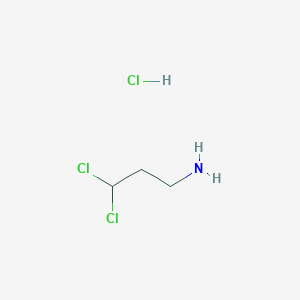
![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)
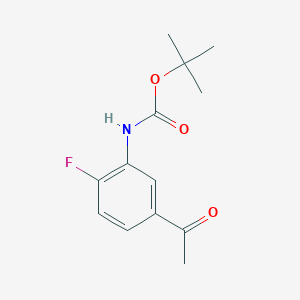
![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)
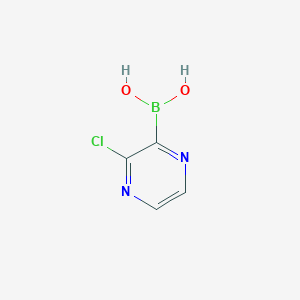

![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
